2-Methylquinolin-7-ol
Overview
Description
2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .Chemical Reactions Analysis
The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization
2-Methylquinolin-7-ol and its derivatives have been synthesized and characterized using various techniques like IR, UV-vis, and NMR spectroscopy. These compounds show potential for various applications due to their unique chemical structures and properties (Małecki et al., 2010).
Structural Optimization
The geometries of these compounds have been optimized using density functional theory (DFT), indicating a good agreement between predicted and experimental structures. This optimization helps in understanding the chemical behavior and potential applications of these molecules (Małecki et al., 2010).
Anticancer Research
Anticancer Activity
Derivatives of this compound have shown potential anticancer activity. Certain compounds exhibit selective cytotoxicity against various cancer cells, making them a starting point for developing new anticancer drugs (Kubica et al., 2018).
Mechanism of Action
Some derivatives function as antitubulin agents, suggesting a potential mechanism for their anticancer effects. These findings aid in the understanding of how these compounds can be utilized in cancer therapy (Chang et al., 2009).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: Studies on this compound derivatives have revealed antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting microbial growth (Patel & Patel, 2017).
Environmental Applications
Biodegradation
this compound is a known environmental contaminant. Studies have investigated its biodegradation in wastewater treatment systems under different conditions, which is crucial for environmental management (Wang, Li, & Yang, 2010).
Corrosion Inhibition
Methylquinolin-8-ol derivatives, closely related to this compound, have shown potential as corrosion inhibitors. This application is important in maintaining the integrity of metal structures in corrosive environments (Rouifi et al., 2020).
Mechanism of Action
Target of Action
2-Methylquinolin-7-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .
Mode of Action
The presence of a hydrophobic methyl group at the 2-position of the quinoline ring might contribute to its biological activity .
Biochemical Pathways
Quinoline and its derivatives are known to exhibit a broad range of biological activities .
Result of Action
Quinoline derivatives have been associated with various pharmacological activities .
Safety and Hazards
The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .
properties
IUPAC Name |
2-methylquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVGFCPWBBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441660 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165112-03-8 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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